XLogP3 Lipophilicity: 1-[3-(Trifluoromethyl)phenyl]propanol-1 vs. Regioisomer 1-[3-(Trifluoromethyl)phenyl]propan-2-ol
The computed XLogP3 for 1-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS 618-97-3) is 2.8 [1], whereas its regioisomer 1-[3-(trifluoromethyl)phenyl]propan-2-ol (CAS 621-45-4) has an XLogP3 of 2.7 [2]. This difference of 0.1 log unit, while seemingly small, translates to a ~26% higher octanol-water partition coefficient for the target compound, influencing membrane permeability and distribution in biological systems [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol: 2.7 |
| Quantified Difference | ΔXLogP3 = 0.1 (~26% higher P value) |
| Conditions | Computed by XLogP3 algorithm; PubChem database |
Why This Matters
Higher lipophilicity may confer enhanced passive membrane permeability, a critical parameter in early-stage drug candidate profiling.
- [1] PubChem. 1-((3-Trifluoromethyl)phenyl)propanol-1. Compound Summary for CID 136425. https://pubchem.ncbi.nlm.nih.gov/compound/136425 (accessed April 2026). View Source
- [2] Kuujia. 1-[3-(trifluoromethyl)phenyl]propan-2-ol (CAS 621-45-4). Compound Information. https://www.kuujia.com/cas/621-45-4 (accessed April 2026). View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. View Source
